2-Amino-4-(3,4-difluorophenyl)butanoic acid
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Overview
Description
2-Amino-4-(3,4-difluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . It is characterized by the presence of an amino group and a difluorophenyl group attached to a butanoic acid backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-difluorophenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-difluorophenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.
Scientific Research Applications
2-Amino-4-(3,4-difluorophenyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group play crucial roles in its binding affinity and reactivity with target molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Shares the difluorophenyl group but has a thiazole ring instead of a butanoic acid backbone.
®-3-amino-4-(2,4,5-trifluorophenyl)-butanoic acid: Similar structure with additional fluorine atoms on the phenyl ring.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Contains a trifluoromethyl group and an ethyl ester instead of the difluorophenyl group.
Uniqueness
2-Amino-4-(3,4-difluorophenyl)butanoic acid is unique due to its specific combination of an amino group and a difluorophenyl group attached to a butanoic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYDRCBMHLOBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C(=O)O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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